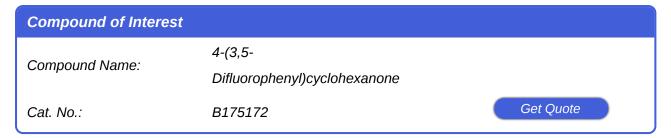


An In-depth Technical Guide to 4-(3,5-Difluorophenyl)cyclohexanone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,5-

difluorophenyl)cyclohexanone, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. This document collates available information on its synthesis, physicochemical properties, and potential utility as a building block in the development of novel chemical entities. While specific historical details of its discovery are not extensively documented in public literature, its structural motifs are present in various biologically active molecules, suggesting its relevance in contemporary drug discovery programs. This guide aims to serve as a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.

Introduction

4-(3,5-Difluorophenyl)cyclohexanone is a synthetic ketone featuring a difluorinated phenyl ring attached to a cyclohexanone scaffold. The introduction of fluorine atoms into organic molecules can profoundly influence their biological and physical properties, including metabolic stability, binding affinity, and lipophilicity.[1] As such, fluorinated building blocks like **4-(3,5-difluorophenyl)cyclohexanone** are of significant interest to medicinal chemists and materials scientists. This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic or material applications.



Physicochemical and Spectroscopic Data

While extensive experimental data for **4-(3,5-difluorophenyl)cyclohexanone** is not readily available in peer-reviewed literature, some of its key properties can be summarized from supplier information and predictive models.

Table 1: Physicochemical Properties of 4-(3,5-Difluorophenyl)cyclohexanone

Property	Value	Source
CAS Number	156265-95-1	Supplier Catalogs
Molecular Formula	C12H12F2O	Supplier Catalogs
Molecular Weight	210.22 g/mol	
IUPAC Name	4-(3,5- difluorophenyl)cyclohexan-1- one	
Predicted Boiling Point	278.0 ± 40.0 °C	Predictive Models
Predicted Density	1.221 g/cm ³	Predictive Models

Spectroscopic Data:

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for **4-(3,5-difluorophenyl)cyclohexanone** is not widely published. However, based on its chemical structure, the following characteristic signals can be predicted:

- ¹H NMR: Signals corresponding to the protons on the cyclohexyl ring would be expected in the aliphatic region, while the aromatic protons of the difluorophenyl group would appear in the aromatic region.
- 13C NMR: Resonances for the carbonyl carbon of the cyclohexanone ring, the carbons of the cyclohexyl ring, and the carbons of the difluorophenyl ring (with characteristic C-F coupling) would be anticipated.



- IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group (C=O) would be prominent, typically around 1715 cm⁻¹.
- Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4-(3,5-difluorophenyl)cyclohexanone** is not explicitly detailed in the available literature. However, general methods for the synthesis of 4-arylcyclohexanones can be adapted. A plausible synthetic route could involve the following key steps, as illustrated in the workflow diagram below.

General Synthetic Workflow



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Caption: A potential synthetic workflow for **4-(3,5-difluorophenyl)cyclohexanone**.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of 4-(3,5-difluorophenyl)-4-hydroxycyclohexanone ethylene ketal (Grignard Reaction)

- In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a
 dropping funnel, and a nitrogen inlet, place magnesium turnings.
- Add a small crystal of iodine and gently heat to activate the magnesium.
- Add a solution of 1-bromo-3,5-difluorobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.



- Once the reaction has started, add the remaining 1-bromo-3,5-difluorobenzene solution at a rate that maintains a gentle reflux.
- After the addition is complete, cool the reaction mixture to 0 °C.
- Add a solution of 1,4-cyclohexanedione mono-ethylene ketal in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- · Purify the product by column chromatography.

Step 2: Synthesis of **4-(3,5-difluorophenyl)cyclohexanone** (Dehydration, Hydrogenation, and Deprotection)

- The intermediate from Step 1 can be subjected to acidic conditions to induce dehydration and isomerization to form a more stable enone.
- The resulting enone can then be hydrogenated using a palladium on carbon catalyst under a hydrogen atmosphere to yield the saturated cyclohexanone ketal.
- Finally, acidic hydrolysis (e.g., with aqueous HCl) will remove the ketal protecting group to afford the desired **4-(3,5-difluorophenyl)cyclohexanone**.

History and Context in Drug Discovery

While the specific discovery of **4-(3,5-difluorophenyl)cyclohexanone** is not well-documented, the broader history of organofluorine chemistry and the use of fluorinated motifs in pharmaceuticals provide important context. The introduction of fluorine into organic molecules began in the late 19th and early 20th centuries, with its application in medicinal chemistry gaining significant traction in the mid-20th century.[2]



The 3,5-difluorophenyl moiety is a common structural feature in various biologically active compounds. This substitution pattern is often employed to enhance metabolic stability and modulate electronic properties. For instance, the related compound Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), contains a 2,4-difluorophenyl group.[3][4] The development of such drugs highlights the strategic use of fluorine to improve pharmacokinetic and pharmacodynamic properties.

The cyclohexanone core is also a prevalent scaffold in medicinal chemistry, serving as a template for the synthesis of a wide range of therapeutic agents.[5] Therefore, **4-(3,5-difluorophenyl)cyclohexanone** represents a convergence of these two important pharmacophores, making it a valuable building block for the exploration of new chemical space in drug discovery.

Potential Applications and Signaling Pathways

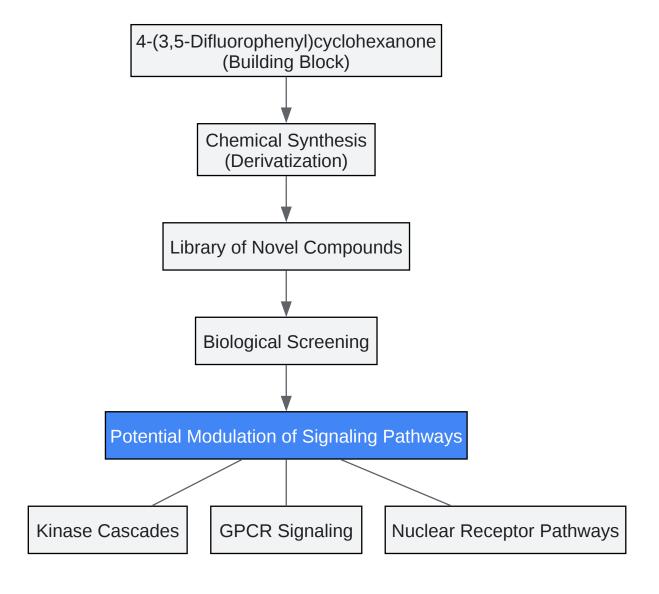
Given its structure, **4-(3,5-difluorophenyl)cyclohexanone** is a prime candidate for use as an intermediate in the synthesis of compounds targeting a variety of biological pathways. The cyclohexanone ring can be further functionalized to introduce diverse substituents, allowing for the generation of compound libraries for high-throughput screening.

Derivatives of 4-arylcyclohexanones have been investigated for a range of biological activities, including but not limited to:

- Enzyme Inhibition: The rigid cyclohexyl scaffold can be used to position functional groups for optimal interaction with the active sites of enzymes.
- Receptor Modulation: Arylcyclohexanone derivatives can be designed to act as agonists or antagonists for various receptors.
- Anticancer Agents: The cyclohexanone moiety has been incorporated into compounds with demonstrated antiproliferative activity.

While no specific signaling pathways have been directly linked to **4-(3,5-difluorophenyl)cyclohexanone** itself, its potential for derivatization suggests that it could be used to synthesize compounds that modulate pathways implicated in various diseases.





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Caption: Logical relationship of **4-(3,5-difluorophenyl)cyclohexanone** to potential biological targets.

Conclusion

4-(3,5-Difluorophenyl)cyclohexanone is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. While detailed historical and experimental data are not extensively available, its structural features suggest a wide range of possible applications. This technical guide provides a foundational understanding of the compound, including its properties and potential synthetic routes, to aid researchers in their future investigations. Further research into the synthesis, characterization, and derivatization of



this compound is warranted to fully explore its utility in the development of novel and impactful chemical entities.

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